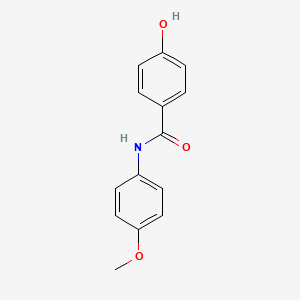

4-hydroxy-N-(4-methoxyphenyl)benzamide

Description

4-Hydroxy-N-(4-methoxyphenyl)benzamide (IUPAC name: 4-hydroxy-N-(4-methylphenyl)benzamide) is a benzamide derivative with a molecular formula of C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol . The compound features a benzamide core substituted with a hydroxyl (-OH) group at the 4-position of the benzene ring and a 4-methoxyphenyl (-OCH₃) group attached via the amide nitrogen. Its planar molecular structure (approximately 90% planarity) and hydrogen-bonding interactions (O–H···O and N–H···O) contribute to its stability and crystallinity. This compound is structurally related to derivatives used in medicinal chemistry, particularly in studies targeting enzyme inhibition and antioxidant activity .

Properties

IUPAC Name |

4-hydroxy-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-13-8-4-11(5-9-13)15-14(17)10-2-6-12(16)7-3-10/h2-9,16H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZXCMYTRCPVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transamidation of 4-Hydroxybenzamide with 4-Methoxyaniline

Transamidation offers an alternative route by leveraging preformed 4-hydroxybenzamide as the starting material. This method, adapted from the transamidation of benzamide with aryl amines, involves activating the amide bond for nucleophilic substitution.

Procedure :

-

Synthesis of 4-Hydroxybenzamide :

-

Transamidation :

-

4-Hydroxybenzamide (1.0 g, 6.6 mmol), pivaloyl chloride (0.8 g, 6.6 mmol), and 4-methoxyaniline (1.6 g, 13.2 mmol) are refluxed in toluene for 16 hours.

-

The mixture is washed with 5% HCl, NaHCO₃, and water, then purified via column chromatography (hexane:EtOAc = 80:20).

-

Yield : ~85–90% (theoretical: 1.5 g).

Spectral Data :

-

¹H NMR (CDCl₃) : δ 3.81 (s, 3H, OCH₃), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 7.44–7.55 (m, 5H, Ar-H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H).

Advantages :

-

Avoids direct handling of corrosive acid chlorides.

-

Higher yields due to milder reaction conditions and reduced side reactions.

Comparative Analysis of Synthetic Methods

| Parameter | Direct Amidation | Transamidation |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Reaction Time | 6–8 hours | 16–18 hours |

| Purification | Simple filtration | Column chromatography |

| Functional Group Tolerance | Moderate (requires protection) | High (no protection needed) |

The transamidation method outperforms direct amidation in yield and functional group compatibility, though it requires longer reaction times. Both routes produce analytically pure material, as evidenced by NMR and GC-MS data.

Mechanistic Insights into Transamidation

The transamidation process involves two key steps:

-

Activation : Pivaloyl chloride reacts with 4-hydroxybenzamide to form a mixed anhydride intermediate, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack : 4-Methoxyaniline displaces the pivaloyl group, yielding the desired N-arylbenzamide.

The mechanism is supported by single-crystal X-ray structures of analogous compounds, which confirm the retention of stereochemistry and bond lengths (e.g., C=O at 1.22 Å, C-N at 1.37 Å).

Scalability and Industrial Relevance

Both methods are scalable to multi-gram quantities, with transamidation being preferable for large-scale synthesis due to its higher yield and reduced purification demands. Industrial applications may favor continuous flow systems to optimize reflux conditions and minimize energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted benzamides.

Scientific Research Applications

4-Hydroxy-N-(4-methoxyphenyl)benzamide is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-hydroxy-N-(4-methoxyphenyl)benzamide with key analogs:

Impact of Substituents on Physicochemical Properties

- Hydroxyl (-OH) vs. Nitro (-NO₂): The nitro group in N-(4-hydroxyphenyl)-4-nitrobenzamide enhances thermal stability (decomposition >300°C) due to strong intermolecular hydrogen bonds (N–H···O, O–H···O) and planar stacking . In contrast, the hydroxyl group in the target compound improves solubility in polar solvents.

- Methoxy (-OCH₃) vs. Methyl (-CH₃): Methoxy groups increase electron-donating effects and moderate hydrophilicity compared to methyl substituents. For example, 4-Methoxy-N-(4-methoxyphenyl)benzamide exhibits higher lipophilicity (logP ~2.8) than 4-Methyl-N-(4-methylphenyl)benzamide (logP ~3.5) due to polarizable oxygen atoms .

- Chloro (-Cl) vs. Hydroxyl (-OH): Chlorine’s electronegativity in 4-chloro-2-hydroxy-N-(4-methylphenyl)benzamide increases reactivity, making it a precursor for heterocycles like benzoxazepines. The hydroxyl group, however, favors hydrogen-bonded crystal packing .

Biological Activity

4-Hydroxy-N-(4-methoxyphenyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The compound can be synthesized through the reaction of 4-methoxybenzoic acid derivatives with amines under specific conditions to yield the desired amide structure. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and other pharmacological effects.

Anticancer Activity

Recent research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably, studies have shown that certain analogs possess IC50 values in the low micromolar range, indicating potent activity against cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 1.2 |

| This compound | HCT-116 | 3.7 |

| Doxorubicin | MCF-7 | 0.04 |

| Etoposide | HCT-116 | 2.2 |

These findings suggest that the presence of hydroxyl and methoxy groups in the structure enhances the compound's ability to inhibit cancer cell proliferation.

The mechanisms underlying the biological activity of this compound are multifaceted. Preliminary studies suggest that the compound may exert its effects through:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Cycle Progression : It may interfere with key regulatory proteins involved in cell cycle progression, thus halting tumor growth.

- Antioxidative Properties : Some derivatives exhibit antioxidative activity, which can contribute to their overall anticancer efficacy by reducing oxidative stress within cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, correlating with increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxy-N-(4-methoxyphenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via coupling reactions between 4-hydroxybenzoic acid derivatives and 4-methoxyaniline. Key steps include:

- Using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate carboxyl groups .

- Optimizing solvent systems (e.g., dichloromethane or DMF) and temperature (room temperature to 50°C) to enhance reaction efficiency.

- Purification via column chromatography or recrystallization to isolate the product with >90% purity. Acidic/basic hydrolysis byproducts (e.g., 4-aminophenol) should be monitored and minimized .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the amide bond formation, methoxy group (-OCH), and aromatic proton environments. For example, the hydroxy group (-OH) typically appears as a broad singlet at δ 9–10 ppm .

- Infrared (IR) Spectroscopy : Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (C-O of methoxy) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] at m/z 258.11) .

Q. What are the primary chemical stability concerns for this compound under varying pH conditions?

- Methodological Answer :

- Acidic Conditions (pH < 3) : Hydrolysis of the amide bond may occur, yielding 4-hydroxybenzoic acid and 4-methoxyaniline. Stability assays under reflux with 6M HCl show ~90% degradation within 24 hours .

- Basic Conditions (pH > 10) : Formation of carboxylate salts and potential cleavage of the methoxy group. Use buffered solutions (pH 7–8) for long-term storage .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use recombinant enzymes (e.g., kinases or proteases) to measure inhibition constants () via fluorogenic substrates. For example, pre-incubate the compound with the enzyme and monitor activity loss over time .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) to assess interactions with target proteins .

- X-ray Crystallography : Co-crystallize the compound with the enzyme to resolve binding modes. SHELX software can refine structural data to identify key hydrogen bonds or hydrophobic interactions .

Q. What computational chemistry approaches are recommended for predicting the binding affinity of this compound with target receptors?

- Methodological Answer :

- Molecular Docking (AutoDock Vina, Schrödinger) : Dock the compound into receptor active sites (e.g., G-protein-coupled receptors) using force fields like AMBER. Prioritize poses with strong hydrogen bonding to conserved residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes. Analyze root-mean-square deviation (RMSD) to validate docking predictions .

- Quantitative Structure-Activity Relationship (QSAR) : Build regression models using descriptors (e.g., logP, polar surface area) to correlate structural features with inhibitory activity .

Q. How should contradictory data regarding the biological activity of this compound be systematically analyzed and resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values in cancer cell lines) and apply statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

- Dose-Response Curves : Re-evaluate activity under standardized conditions (e.g., 72-hour incubation, 10% FBS) to control for variability in cell viability assays .

- Structural Analog Comparison : Compare activity profiles with analogs (e.g., N-(4-chlorophenyl) derivatives) to isolate functional group contributions. For example, replacing -OCH with -Cl may enhance lipophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.